molecular formula C11H11NO5 B7972677 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

Cat. No.: B7972677
M. Wt: 237.21 g/mol
InChI Key: NEVYKMKXOIWKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro groupThe reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more economical reagents and conditions that ensure high yield and purity. For example, sodium hydroxide can be used as a base in the final step to achieve a high yield and purity of the target compound .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the methoxy group .

Scientific Research Applications

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation (EMT) process by reducing the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway. This inhibition leads to reduced expression of proteins associated with fibrosis, such as α-SMA and collagen I .

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar in structure but with an additional difluoromethoxy group.

    3-(Cyclopropylmethoxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is unique due to the presence of both the cyclopropylmethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research in various fields .

Properties

IUPAC Name

3-(cyclopropylmethoxy)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-11(14)8-2-1-3-9(10(8)12(15)16)17-6-7-4-5-7/h1-3,7H,4-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVYKMKXOIWKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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